1,3-Diisopropylbenzene
1,3-Diisopropylbenzene
1,3-Diisopropylbenzene undergoes anodic oxidation in methanol to yield dimethoxy-functionalized product.
1, 3-Diisopropylbenzene, also known as 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1, 3-Diisopropylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 3-Diisopropylbenzene has been primarily detected in urine. Within the cell, 1, 3-diisopropylbenzene is primarily located in the membrane (predicted from logP).
1, 3-Diisopropylbenzene, also known as 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1, 3-Diisopropylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 3-Diisopropylbenzene has been primarily detected in urine. Within the cell, 1, 3-diisopropylbenzene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
99-62-7
VCID:
VC21256865
InChI:
InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3
SMILES:
CC(C)C1=CC(=CC=C1)C(C)C
Molecular Formula:
C12H18
Molecular Weight:
162.27 g/mol
1,3-Diisopropylbenzene
CAS No.: 99-62-7
Cat. No.: VC21256865
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,3-Diisopropylbenzene undergoes anodic oxidation in methanol to yield dimethoxy-functionalized product. 1, 3-Diisopropylbenzene, also known as 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1, 3-Diisopropylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 3-Diisopropylbenzene has been primarily detected in urine. Within the cell, 1, 3-diisopropylbenzene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 99-62-7 |
| Molecular Formula | C12H18 |
| Molecular Weight | 162.27 g/mol |
| IUPAC Name | 1,3-di(propan-2-yl)benzene |
| Standard InChI | InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3 |
| Standard InChI Key | UNEATYXSUBPPKP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC=C1)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)C(C)C |
| Boiling Point | 203.2 °C 203.2 °C @ 760 MM HG |
| Colorform | COLORLESS LIQ |
| Melting Point | -63.1 °C -61 °C -63.7°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator